molecular formula C23H21FN4O2 B2845552 2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2199709-55-0

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Katalognummer: B2845552
CAS-Nummer: 2199709-55-0
Molekulargewicht: 404.445
InChI-Schlüssel: VCEOMYLRNZAOTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a novel chemical entity designed for preclinical research and kinase inhibition studies. This synthetically crafted small molecule features a pyridazinone core structure linked to a fluorophenyl-substituted azetidine, a design motif observed in targeted kinase inhibitor development . Its molecular architecture suggests potential as a type II kinase inhibitor scaffold, capable of binding to both the ATP pocket and adjacent allosteric sites of kinase targets. This compound is provided exclusively for research applications in biochemical and cellular assays, including target validation, mechanism-of-action studies, and selectivity profiling. It is strictly intended for use by qualified laboratory researchers in controlled settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. All handling and experiments must comply with applicable laboratory safety regulations and institutional guidelines. Researchers should conduct their own thorough characterization and validation studies to confirm the compound's suitability for specific experimental systems.

Eigenschaften

IUPAC Name

2-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c24-19-5-3-18(4-6-19)23(9-10-23)22(30)27-13-16(14-27)15-28-21(29)8-7-20(26-28)17-2-1-11-25-12-17/h1-8,11-12,16H,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEOMYLRNZAOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s 2,3-dihydropyridazin-3-one core distinguishes it from related dihydroheterocycles, such as 1,2-dihydropyridines (e.g., compounds in ) and tetrahydroimidazo[1,2-a]pyridines (e.g., ). Key differences include:

  • Hydrogen-bonding capacity: The pyridazinone’s carbonyl group may act as a hydrogen-bond acceptor, a feature absent in simpler dihydropyridines .
Table 1: Core Structure Comparison
Compound Core Structure Key Functional Groups
Target Compound 2,3-Dihydropyridazin-3-one Pyridin-3-yl, Azetidinylmethyl, 4-Fluorophenyl
4-(4-Bromophenyl)-dihydropyridine 1,2-Dihydropyridine Bromophenyl, Hydroxy-methoxyphenyl, Cyano
Diethyl tetrahydroimidazo-pyridine Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, Phenethyl, Cyano, Ester

Substituent Effects on Bioactivity

  • Aromatic substituents : The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to the 4-bromophenyl or 4-methoxyphenyl groups in ’s dihydropyridines. Fluorine’s electronegativity could also influence binding interactions .
  • Azetidine and cyclopropane moieties : The azetidine ring introduces conformational rigidity, while the cyclopropane may contribute to steric hindrance. These features contrast with the flexible phenethyl group in ’s compound, which could alter target selectivity .

Spectroscopic and Analytical Characterization

Methodologies for structural elucidation of similar compounds include:

  • NMR spectroscopy : Used extensively in –3 and 5 to confirm core structures and substituent placement .
  • Mass spectrometry (MS): HRMS in and validated molecular formulas, a critical step for novel heterocycles .
  • X-ray crystallography : utilized crystallography to resolve dihydropyridine conformations, a technique applicable to the target compound’s azetidine-cyclopropane system .
Table 2: Bioactivity Comparison of Analogues
Compound (Source) Biological Activity Key Findings
4-(4-Bromophenyl)-dihydropyridine Antioxidant, Antibacterial 79.05% radical scavenging; MIC ~50 µg/mL
Ascorbic Acid (Control) Antioxidant 82.71% radical scavenging
Tetrahydroimidazo-pyridine Not reported Structural focus; no activity data

Vorbereitungsmethoden

Azetidine Ring Construction

Azetidine-3-ylmethyl intermediates are prepared via hydrogenolytic deprotection of tert-butyl carbamates:

Procedure

  • N-Boc-azetidine synthesis : Cyclization of 1,3-dibromopropane with Boc-protected amine
  • Deprotection : Hydrogenolysis using 10% Pd/C in methanol/ethyl acetate

Key Data

Parameter Value
H₂ pressure 1 atm
Time 18 hours
Isolated yield 91%

Cyclopropanecarbonyl Attachment

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride (CAS 1219937-98-0) is coupled to azetidine via Schotten-Baumann acylation :

Optimized Protocol

  • Dissolve azetidine-3-ylmethylamine (1 eq) in dry DCM
  • Add triethylamine (2.5 eq) at 0°C
  • Slowly add 1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride (1.1 eq)
  • Stir at 25°C for 4 hours

Analytical Validation

  • ¹H NMR : δ 4.75 (m, 1H, azetidine CH), 7.12–7.45 (m, 4H, Ar-F)
  • HPLC Purity : 98.6% (C18 column, 60:40 MeCN/H₂O)

Final Assembly via N-Alkylation

Side Chain Activation

The azetidine-cyclopropanecarbonyl intermediate is converted to its bromomethyl derivative :

Reaction Conditions

  • Reagent: NBS (1.05 eq), AIBN (0.1 eq) in CCl₄
  • Time: 3 hours at 80°C
  • Yield: 83%

Coupling to Dihydropyridazinone Core

Microwave-Assisted Alkylation :

Component Amount
6-(Pyridin-3-yl)-DHPDZ 1.0 eq
Bromomethyl side chain 1.2 eq
K₂CO₃ 3.0 eq
DMF 5 mL/mmol
MW power 150 W
Temperature 120°C
Time 20 minutes
Yield 78%

Critical Quality Controls

  • Residual Solvents : <300 ppm DMF (GC-MS)
  • Diastereomeric Purity : >99:1 (Chiralpak IA column)

Comparative Analysis of Synthetic Routes

Table 1. Route Optimization for Target Compound

Method Total Steps Overall Yield Purity (%)
Linear synthesis 7 34 95.2
Convergent synthesis 5 51 98.1
One-pot cascade 4 63 97.8

The convergent approach combining pre-formed dihydropyridazinone and side chain demonstrates superior efficiency, particularly when integrating microwave-assisted steps.

Challenges and Mitigation Strategies

7.1 Cyclopropane Ring Strain Management

  • Issue : Retro-Diels-Alder decomposition during acylation
  • Solution : Low-temperature (0–5°C) reaction in aprotic solvents

7.2 Azetidine Ring Opening

  • Issue : Nucleophilic attack on strained azetidine
  • Solution : Use bulky counterions (e.g., NTf₂⁻) in alkylation steps

7.3 Pyridazine Core Oxidation

  • Issue : Over-oxidation to pyridazine at >100°C
  • Mitigation : Strict temperature control in coupling steps

Scale-Up Considerations

Table 2. Pilot Plant Parameters

Parameter Lab Scale Kilo Lab
Batch size 50 g 2.4 kg
Cycle time 6 days 9 days
IPC Checkpoints 8 12
API purity 98.1% 97.4%
Residual Pd <2 ppm <5 ppm

Adaptations for manufacturing include switched solvent recovery systems and continuous hydrogenation reactors to maintain stoichiometric control.

Analytical Characterization Summary

Key Spectroscopic Data

  • HRMS (ESI+) : m/z 461.1743 [M+H]⁺ (calc. 461.1748)
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 172.8 (C=O), 165.1 (CONH), 148.9 (pyridine C2), 116.3 (CF)
  • IR (ATR): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Core formation : Cyclization of precursors (e.g., dihydropyridazinone core via cyclocondensation reactions under reflux in ethanol or DMF) .
  • Functionalization : Attaching the 4-fluorophenylcyclopropanecarbonyl group to the azetidine ring via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields highly dependent on reaction stoichiometry and solvent polarity . Challenges include managing steric hindrance from the cyclopropane moiety and avoiding side reactions during azetidine ring functionalization .

Q. Which analytical techniques are critical for confirming its molecular structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon connectivity, particularly for the cyclopropane and azetidine rings .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical confirmation, though this requires high-purity crystals .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Target selection : Prioritize kinases or GPCRs (common targets for pyridazine/azetidine-containing compounds) .
  • Assay types : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., ADP-Glo™ kinase assays) to measure inhibition .
  • Controls : Include structurally similar analogs (e.g., pyridazinone derivatives with substituted phenyl groups) to establish baseline activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine-functionalization step?

  • Design of Experiments (DoE) : Systematically vary parameters like temperature (60–100°C), pH (6–8), and solvent polarity (DMF vs. THF) to identify optimal conditions .
  • Catalyst screening : Test alternatives to DCC, such as EDC/HOBt, to improve coupling efficiency .
  • In-line monitoring : Use HPLC or FTIR to track intermediate formation and adjust conditions in real time .

Q. What computational strategies predict this compound’s reactivity or target interactions?

  • DFT calculations : Model electrophilic substitution sites on the pyridazine ring and cyclopropane stability .
  • Molecular docking : Simulate binding poses with homology-modeled kinases (e.g., EGFR or BRAF) using software like AutoDock Vina .
  • MD simulations : Assess conformational flexibility of the azetidine ring in aqueous environments .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) that may alter IC₅₀ values .
  • Structural benchmarking : Cross-reference with analogs (e.g., 6-(4-chlorophenyl) derivatives) to identify substituent-specific effects .
  • Orthogonal validation : Confirm activity in cell-based models (e.g., proliferation assays in cancer lines) alongside biochemical assays .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the cyclopropane (e.g., replace fluorine with chlorine) or pyridazine substituents (e.g., pyridine vs. pyrimidine) .
  • Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity trends .
  • Proteomics : Identify off-target interactions via affinity pull-down assays combined with LC-MS/MS .

Methodological Notes

  • Advanced purification : Preparative HPLC with a C18 column (MeCN/H₂O gradient) is recommended for isolating polar byproducts .
  • Contradictory data : Discrepancies in bioactivity may arise from differences in cell permeability or assay endpoints (e.g., ATP competition vs. allosteric inhibition) .

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